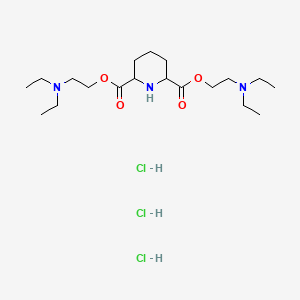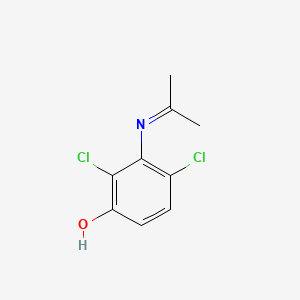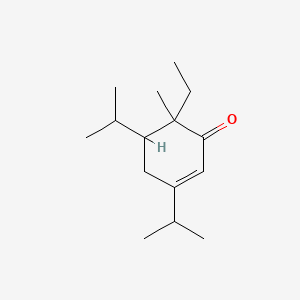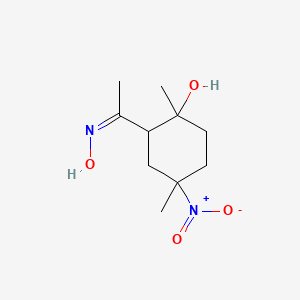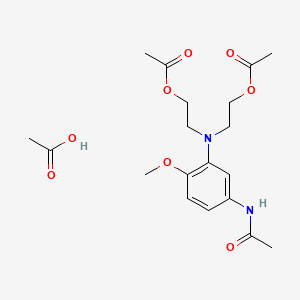
2-Propen-1-one, 1-(3-thienyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 1-(3-thienyl)-2-(1H-1,2,4-triazol-1-ylmethyl)- is an organic compound that features a combination of a thienyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(3-thienyl)-2-(1H-1,2,4-triazol-1-ylmethyl)- typically involves the following steps:
Formation of the Thienyl Group: The thienyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring is often introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Coupling Reactions: The final step involves coupling the thienyl group with the triazole ring through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thienyl or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution, but may include the use of bases or acids as catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for drug development.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example:
Antimicrobial Activity: The compound may disrupt cell membranes or inhibit key enzymes in microbial organisms.
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 2-Propen-1-one, 1-(2-thienyl)-2-(1H-1,2,4-triazol-1-ylmethyl)
- 2-Propen-1-one, 1-(3-thienyl)-2-(1H-1,2,3-triazol-1-ylmethyl)
- 2-Propen-1-one, 1-(3-thienyl)-2-(1H-1,2,4-triazol-1-yl)-
Uniqueness
- Structural Features : The specific arrangement of the thienyl and triazole rings in 2-Propen-1-one, 1-(3-thienyl)-2-(1H-1,2,4-triazol-1-ylmethyl)- may confer unique chemical properties.
- Reactivity : Differences in reactivity compared to similar compounds may make it more suitable for certain applications.
Properties
CAS No. |
108664-41-1 |
|---|---|
Molecular Formula |
C10H9N3OS |
Molecular Weight |
219.27 g/mol |
IUPAC Name |
1-thiophen-3-yl-2-(1,2,4-triazol-1-ylmethyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H9N3OS/c1-8(4-13-7-11-6-12-13)10(14)9-2-3-15-5-9/h2-3,5-7H,1,4H2 |
InChI Key |
YLRBFOMSYKGBRT-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN1C=NC=N1)C(=O)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






